2-(2,7-Dichloro-9H-carbazol-9-YL)aniline
Description
2-(2,7-Dichloro-9H-carbazol-9-YL)aniline is a carbazole-aniline hybrid compound featuring a carbazole core substituted with chlorine atoms at the 2- and 7-positions and an aniline moiety at the 9-position. The dichloro substitution in this compound likely enhances its electron-withdrawing character, influencing reactivity, solubility, and intermolecular interactions.
Properties
CAS No. |
922517-42-8 |
|---|---|
Molecular Formula |
C18H12Cl2N2 |
Molecular Weight |
327.2 g/mol |
IUPAC Name |
2-(2,7-dichlorocarbazol-9-yl)aniline |
InChI |
InChI=1S/C18H12Cl2N2/c19-11-5-7-13-14-8-6-12(20)10-18(14)22(17(13)9-11)16-4-2-1-3-15(16)21/h1-10H,21H2 |
InChI Key |
BBOJZBYSEFRINK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C3=C(C=CC(=C3)Cl)C4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,7-Dichloro-9H-carbazol-9-YL)aniline typically involves the introduction of the 2,7-dichloro-9H-carbazole moiety onto an aniline molecule. One common method is to start with 2,7-dichloro-9H-carbazole and react it with aniline under specific conditions. The reaction may involve the use of a catalyst and a solvent to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,7-Dichloro-9H-carbazol-9-YL)aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield amines, and substitution may yield halogenated derivatives .
Scientific Research Applications
2-(2,7-Dichloro-9H-carbazol-9-YL)aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 2-(2,7-Dichloro-9H-carbazol-9-YL)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. In electronic applications, its high charge carrier mobility and optoelectronic properties enable efficient charge transport and light emission .
Comparison with Similar Compounds
Table 1: Structural Comparison of Carbazole-Aniline Derivatives
Notes:
- The dichloro substitution in the target compound distinguishes it from non-halogenated analogs like 2-(Carbazol-9-yl)aniline .
- Positional isomerism (e.g., 4-(9H-Carbazol-9-yl)aniline ) affects electronic properties; the 9-position in the target compound may enhance conjugation with the aniline moiety.
- Functional group variations (e.g., sulfonyl in ) introduce hydrogen-bonding capabilities, altering solubility and crystallinity.
Crystallographic and Intermolecular Interactions
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